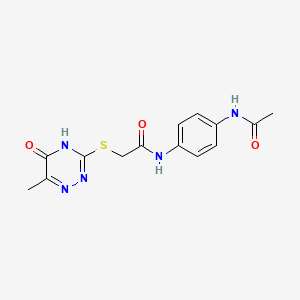![molecular formula C12H19N3O2 B2659950 tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate CAS No. 1935900-29-0](/img/structure/B2659950.png)
tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate is an intriguing organic compound featuring a fused ring system. It's composed of a pyrazole and azepine ring, providing a unique molecular structure that offers various reactive sites, paving the way for numerous chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a series of organic reactions starting from commercially available precursors. The synthetic pathway generally involves the formation of the pyrazole ring followed by the fusion with the azepine structure. Specific catalysts and solvents are used to optimize the yield and purity of the final product.
One of the typical synthetic routes may start with a cyclization reaction of an appropriate dicarbonyl compound with hydrazine, forming the pyrazole core. This intermediate then undergoes subsequent reactions to form the azepine ring. Industrial Production Methods:
Industrial-scale production often utilizes continuous flow reactors to maintain consistent reaction conditions. Solvent choice, temperature control, and catalyst selection are crucial to scale the reaction efficiently while ensuring safety and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate can undergo oxidation reactions, typically transforming the tert-butyl group into a more reactive moiety.
Reduction: Reduction reactions can alter the pyrazole and azepine rings, allowing for the modification of the compound's electronic properties.
Substitution: Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed. Major Products Formed:
Depending on the reaction conditions and reagents used, major products can include derivatives with altered functional groups, modified ring structures, or different oxidation states.
Applications De Recherche Scientifique
Chemistry:
It serves as a starting material for synthesizing more complex molecules, utilized in the study of reaction mechanisms and novel synthesis pathways. Biology and Medicine:
Its unique structure makes it useful in the development of new materials with specific electronic or mechanical properties.
Mécanisme D'action
Molecular Targets and Pathways:
The precise mechanism of action depends on the specific functionalization of the compound. In its various forms, it may interact with biological macromolecules, influencing pathways related to inflammation, cell signaling, or metabolic processes.
Comparaison Avec Des Composés Similaires
Pyrazolines: Share the pyrazole ring but with different substituents or additional ring structures.
Azepines: Contain the seven-membered nitrogen-containing ring but lack the fused pyrazole system. Uniqueness:
The compound’s fused ring structure endows it with unique chemical properties not seen in simple pyrazoles or azepines, making it a versatile scaffold for developing new functional molecules.
This detailed exploration of tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate showcases its synthesis, reactivity, and wide-ranging applications in scientific research and industry. Whether for a research paper or a deeper understanding of its potential, this compound undoubtedly offers a wealth of opportunities for innovation and discovery.
Propriétés
IUPAC Name |
tert-butyl 4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10-9(8-15)7-13-14-10/h7H,4-6,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXHJXZYMMSUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2659872.png)

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2659875.png)

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2659882.png)

![4-(carbamoylmethoxy)-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B2659886.png)

![3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)
